9-(4-methoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one
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Overview
Description
9-(4-Methoxyphenyl)-6-phenyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This method uses fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the use of copper-mediated tandem C(sp2)–H amination to provide quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Oxidation of the methoxyphenyl group can lead to the formation of quinones.
Reduction: Reduction of the quinazoline ring can yield dihydroquinazoline derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential biological activities .
Biology
In biological research, this compound has been studied for its potential antifungal and antioxidant activities. It has shown promising results in inhibiting the growth of certain fungal strains and scavenging free radicals .
Medicine
Its structure allows for interactions with various biological targets, making it a valuable lead compound for drug discovery .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence and luminescence .
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one involves its interaction with various molecular targets. The compound can induce cell cycle arrest and apoptosis in cancer cells by increasing the accumulation of intracellular reactive oxygen species (ROS). This leads to oxidative stress and subsequent cell death . Additionally, the compound can inhibit specific enzymes and signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Thiazoloquinazoline: This compound shares a similar quinazoline scaffold and has been studied for its antifungal and antioxidant activities.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar biological activities, including anticancer and antimicrobial properties.
Triazolo[1,5-a]pyrimidine: Known for its diverse pharmacological activities, including anti-inflammatory and antihypertensive effects.
Uniqueness
9-(4-Methoxyphenyl)-6-phenyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one is unique due to its tetrahydrotetrazoloquinazoline structure, which provides a distinct set of chemical and biological properties. Its ability to interact with multiple molecular targets and induce oxidative stress in cancer cells sets it apart from other similar compounds.
Properties
IUPAC Name |
9-(4-methoxyphenyl)-6-phenyl-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-28-16-9-7-14(8-10-16)20-19-17(22-21-23-24-25-26(20)21)11-15(12-18(19)27)13-5-3-2-4-6-13/h2-10,15,20H,11-12H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIASUJDSCEHFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=NN=NN25 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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